molecular formula C24H27N5O3S B2481664 N-(2-methoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide CAS No. 1115931-91-3

N-(2-methoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide

Katalognummer: B2481664
CAS-Nummer: 1115931-91-3
Molekulargewicht: 465.57
InChI-Schlüssel: FCJSQBWMSBDOSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a 2-methoxyphenylpiperazine core linked to a pyrazine-sulfanylacetamide moiety. The structure combines a piperazine ring (common in bioactive molecules) with a pyrazine heterocycle and a sulfanyl bridge, which may influence receptor binding and pharmacokinetics.

Eigenschaften

IUPAC Name

N-(2-methoxyphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3S/c1-31-20-9-5-3-7-18(20)27-22(30)17-33-24-23(25-11-12-26-24)29-15-13-28(14-16-29)19-8-4-6-10-21(19)32-2/h3-12H,13-17H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJSQBWMSBDOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-methoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide, a complex organic compound, has garnered attention in pharmaceutical research for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by data tables and relevant studies.

Chemical Structure and Synthesis

The compound features a benzamide core with a methoxyphenyl group and a piperazine moiety, which contributes to its biological activity. The synthesis typically involves multi-step reactions including:

  • Preparation of the Benzamide Core : Utilizing electrophilic aromatic substitution to introduce functional groups.
  • Piperazine Attachment : Nucleophilic substitution reactions are employed to attach the piperazine ring.
  • Sulfanyl Group Introduction : Sulfonation reactions introduce the sulfanyl group, enhancing biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The unique structural features allow for high-affinity binding, potentially modulating signaling pathways involved in several physiological processes.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds structurally similar to N-(2-methoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide have been evaluated for their efficacy against Mycobacterium tuberculosis. In one study, several derivatives demonstrated IC50 values ranging from 1.35 to 2.18 μM against this pathogen, indicating potent anti-tubercular activity .

Anticonvulsant Activity

The anticonvulsant properties of related compounds have also been investigated. A series of N-phenyl derivatives were synthesized and tested in animal models, showing significant activity in maximal electroshock (MES) tests. The most active compounds exhibited protective effects at doses of 100 mg/kg, suggesting potential therapeutic applications in epilepsy .

Table 1: Biological Activity Summary

Compound NameTarget Pathogen/ConditionIC50 (μM)Notes
Compound AMycobacterium tuberculosis1.35High potency observed
Compound BEpileptic seizures100Effective in MES tests

Case Studies

Case Study 1: Anti-Tubercular Efficacy
In a study assessing the anti-tubercular effects of various derivatives, five compounds were identified with IC90 values ranging from 3.73 to 4.00 μM. These findings support the potential of methoxyphenyl-piperazine derivatives as candidates for further development in tuberculosis treatment .

Case Study 2: Anticonvulsant Screening
A series of piperazine derivatives were evaluated for anticonvulsant activity using both MES and subcutaneous pentylenetetrazole tests. The results indicated that several compounds provided significant protection against induced seizures, highlighting their therapeutic potential for epilepsy management .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Piperazine and Acetamide Moieties

2-Chloro-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)acetamide (3)
  • Structure : Shares the 2-methoxyphenylpiperazine group but replaces the pyrazine-sulfanyl unit with a butyl-acetamide chain.
  • Synthesis : Alkylation of 1-(2-methoxyphenyl)piperazine with N-(4-bromobutyl)phthalimide, followed by hydrazine cleavage and chloroacetylation .
  • Key Difference : The absence of the pyrazine-sulfanyl group may reduce π-π stacking interactions, affecting target binding.
FAUC321 (N-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazolo-[1,5-a]pyridine-3-carboxamide)
  • Structure : Contains a pyrazolo-pyridine carboxamide instead of pyrazine-sulfanylacetamide.
  • Pharmacological Relevance : Evaluated for biased agonism (cAMP vs. ERK pathways) due to its piperazine-carboxamide linkage .
  • Divergence : The pyrazolo-pyridine system may enhance metabolic stability compared to the pyrazine-sulfanyl group.
N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)
  • Structure : Features a benzothiazole ring and 4-methylpiperazine.
  • Synthesis : Coupling of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide with N-methylpiperazine in DMF .
  • Comparison : The methylpiperazine group offers different steric and electronic effects than the 2-methoxyphenylpiperazine in the target compound.

Heterocyclic and Substitution Variations

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
  • Structure : 4-Methoxyphenylpiperazine linked to a benzothiazole-acetamide.
  • Key Difference : The para-methoxy substitution on phenylpiperazine vs. ortho-methoxy in the target compound may alter receptor selectivity (e.g., serotonin receptors) .
18F-Mefway and 18F-FCWAY
  • Structure : Cyclohexanecarboxamide derivatives with 2-methoxyphenylpiperazine.
  • Application : Used as PET tracers for 5-HT1A receptors. The target compound’s pyrazine-sulfanyl group could offer distinct pharmacokinetics (e.g., slower clearance) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.